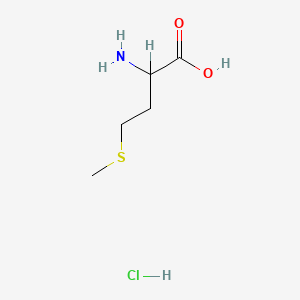

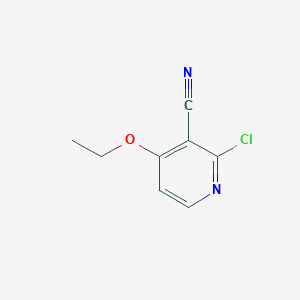

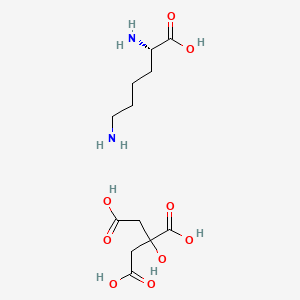

![molecular formula C28H36K2O2 B1625373 Potassium (S)-3,3'-di-tert-butyl-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-bis(olate) CAS No. 821793-28-6](/img/structure/B1625373.png)

Potassium (S)-3,3'-di-tert-butyl-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-bis(olate)

Overview

Description

Potassium is a major constituent and an essential nutrient of all living cells . It is highly reactive and highly soluble in water . Potassium imparts a lavender color to a flame, and its vapor is green .

Synthesis Analysis

Potassium compounds are usually obtained by electrolysis of its salts . For example, the reaction between various potassium xanthates and common five-membered cyclic carbonates such as ethylene carbonate (EC) and propylene carbonate (PC) has been studied .Molecular Structure Analysis

Potassium is a member of the group 1 of alkali cations, sometimes also referred to group IA. Its atomic number is 19 and atomic weight is 39.0983 g mol −1 .Chemical Reactions Analysis

Potassium reacts with various substances, including water, forming potassion hydroxide, KOH, and hydrogen gas, H2 . It also reacts with five-membered cyclic carbonates .Physical And Chemical Properties Analysis

Potassium metal is soft and white with a silvery lustre, has a low melting point, and is a good conductor of heat and electricity . It is the seventh most abundant element in Earth’s crust, constituting 2.6 percent of its mass .Scientific Research Applications

Naphthalene and Anthracene Cobaltates as Atomic Cobalt Anion Sources

Potassium salts derived from naphthalene and anthracene cobaltates serve as valuable sources of atomic cobalt anion. These salts, when used in specific conditions, have been shown to function as storable crystalline reagents for Co(-) in various reactions. The structural characterization of these compounds reveals unique aspects like the shortest known Co-P distance, providing insights into their chemical behavior (Brennessel & Ellis, 2012).

Ring Expansion in Boron-Containing Heterocycles

The potassium salts of dianions derived from bis-benzocycloborabutylidene and ladder diboroles have shown significant reactivity with carbon dioxide and carbon monoxide. These interactions result in ring expansion, forming products like compound 3, which mirrors binaphtholate in structure and properties. This research contributes to the understanding of the chemical behavior of boron-containing rings in various conditions (Araneda et al., 2015).

Alkali-Metal Aryloxo Compounds in Polymerization

Alkali-metal compounds stabilized by aryloxo groups, including potassium-based complexes, have been synthesized and characterized for their role in catalyzing the polymerization of l-lactide. These compounds exhibit a variety of coordination environments and molecular structures, contributing to their efficiency in initiating ring-opening polymerization, yielding high-molecular-weight polymers (Jie et al., 2011).

Mechanism of Action

Target of Action

Potassium, a key component of this compound, is an essential nutrient that plays a critical role in maintaining cell function . It is often a key ingredient for intravenous fluids, given to patients in clinical settings for rehydration, nutrition, and replenishment of electrolytes .

Mode of Action

Potassium, in general, is known to play a crucial role in various physiological processes, including normal myocardial and neurological function . It is regulated over time by control of renal potassium excretion .

Pharmacokinetics

A mechanistic mathematical model has been developed to investigate the effect of renal impairment and mineralocorticoid receptor antagonists (mras) on plasma potassium levels . The model describes renal potassium filtration, reabsorption, and secretion along the nephron; potassium-aldosterone regulatory feedbacks; whole body potassium balance; and the pharmacologic effects of MRAs .

Result of Action

Both hypokalemia and hyperkalemia were positively associated with the risk of mortality in patients with cardiovascular disease (cvd) . This suggests that maintaining potassium homeostasis is important for improving CVD management .

Action Environment

The environment can influence the action, efficacy, and stability of this compound. For instance, renal function can impact plasma potassium levels. Declining renal function alone has a small effect on plasma potassium for GFR > 30 ml/min, but an increasing effect as GFR approaches end stage renal disease (GFR 15 ml/min) . Furthermore, the effect of increasing potassium intake has minimal effect at normal GFRs but increasing effect on plasma potassium as GFR declines .

Safety and Hazards

Future Directions

properties

IUPAC Name |

dipotassium;3-tert-butyl-1-(3-tert-butyl-2-oxido-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38O2.2K/c1-27(2,3)21-15-17-11-7-9-13-19(17)23(25(21)29)24-20-14-10-8-12-18(20)16-22(26(24)30)28(4,5)6;;/h15-16,29-30H,7-14H2,1-6H3;;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUFMCCDFHGQYSN-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C(=C2CCCCC2=C1)C3=C4CCCCC4=CC(=C3[O-])C(C)(C)C)[O-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36K2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60461491 | |

| Record name | Dipotassium 3,3'-di-tert-butyl-5,5',6,6',7,7',8,8'-octahydro[1,1'-binaphthalene]-2,2'-bis(olate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60461491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium (S)-3,3'-di-tert-butyl-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-bis(olate) | |

CAS RN |

821793-28-6 | |

| Record name | Dipotassium 3,3'-di-tert-butyl-5,5',6,6',7,7',8,8'-octahydro[1,1'-binaphthalene]-2,2'-bis(olate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60461491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzene, [(nitromethyl)thio]-](/img/structure/B1625305.png)

![N-[(1S)-1-phenylethyl]hydroxylamine; oxalic acid](/img/structure/B1625306.png)

![[5,5']BI[Benzo[1,3]dioxolyl]](/img/structure/B1625312.png)